molecular formula C12H13N3O2 B2990936 5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid CAS No. 899709-52-5

5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B2990936
CAS No.: 899709-52-5
M. Wt: 231.255
InChI Key: PAVFCABVTRSAIV-UHFFFAOYSA-N
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Description

5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the 5th position and a 3,5-dimethyl-pyrazol-1-yl group at the 2nd position of the benzoic acid core

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate benzoic acid derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxylamine or amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

  • 5-Amino-2-(1H-pyrazol-1-yl)-benzoic acid
  • 5-Amino-2-(3-methyl-1H-pyrazol-1-yl)-benzoic acid
  • 5-Amino-2-(4,5-dimethyl-1H-pyrazol-1-yl)-benzoic acid

Comparison:

  • Structural Differences: The presence of different substituents on the pyrazole ring distinguishes these compounds from 5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
  • Applications: While similar compounds may share some applications, the unique structural features of this compound can confer specific advantages in certain contexts, such as enhanced binding affinity or selectivity in biological systems.

Properties

IUPAC Name

5-amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12(16)17/h3-6H,13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVFCABVTRSAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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